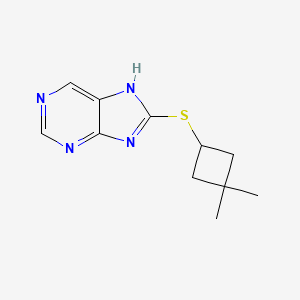![molecular formula C15H16N6OS B7436882 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide](/img/structure/B7436882.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.
Mécanisme D'action
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide works by inhibiting BTK, which is a key component of the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. By inhibiting BTK, this compound blocks these signaling pathways and induces apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK, with minimal activity against other kinases. This selectivity may reduce the risk of off-target effects and toxicity. This compound has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) lymphomas. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide is its selectivity for BTK, which may make it a safer and more effective treatment option compared to non-selective kinase inhibitors. However, one limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and treatment schedule of this compound have not been fully established, and further studies are needed to determine the most effective treatment regimen.
Orientations Futures
For research on N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Additional studies are also needed to determine the optimal dosing and treatment schedule of this compound, as well as its potential for combination therapy with other agents. Furthermore, the potential for resistance to develop to this compound should be investigated, and strategies to overcome resistance should be explored. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, should be investigated.
Méthodes De Synthèse
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide involves several steps, including the preparation of the key intermediate, 4-(2H-tetrazol-5-yl)butan-1-amine, and the subsequent coupling reaction with 4-(2-methyl-1,3-thiazol-4-yl)phenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that this compound suppresses tumor growth and prolongs survival in mouse models of CLL and MCL.
Propriétés
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-16-13(9-23-10)11-5-7-12(8-6-11)17-15(22)4-2-3-14-18-20-21-19-14/h5-9H,2-4H2,1H3,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGUNDZXNQFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[2-(3-chloro-4-hydroxyphenyl)acetyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7436799.png)
![2-[3-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-2-hydroxypropoxy]benzonitrile](/img/structure/B7436800.png)
![N-(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B7436801.png)
![ethyl N-[4-[[2-[hydroxy(phenyl)methyl]pyrrolidine-1-carbonyl]amino]phenyl]carbamate](/img/structure/B7436807.png)

![N-[1-[2-(3-benzylimidazol-4-yl)acetyl]-3-methylpyrrolidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7436836.png)
![2-[2-(2,4-dimethylimidazol-1-yl)ethyl]-4H-1,4-benzothiazin-3-one](/img/structure/B7436842.png)

![6-[1-(3,4-dihydro-1H-isochromen-5-ylmethyl)pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436869.png)

![1-[4-[4-[1-(2-Methylidenebutyl)triazol-4-yl]-1,3-thiazol-2-yl]piperazin-1-yl]ethanone](/img/structure/B7436889.png)
![ethyl 5-[[(4,4-dimethylcyclohexanecarbonyl)amino]methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B7436896.png)
![4-[1-(1-Methylpyrazol-3-yl)triazol-4-yl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole](/img/structure/B7436904.png)
![2-[3-(2,4-dioxo-1H-pyrimidin-6-yl)pyrrolidin-1-yl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B7436906.png)